molecular formula C8H8N2O3 B1359176 Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate CAS No. 620533-94-0

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate

Cat. No.: B1359176
CAS No.: 620533-94-0
M. Wt: 180.16 g/mol
InChI Key: MXYDMXDJXUEFBA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine and is characterized by the presence of a keto group and an ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate can be synthesized through the reaction of pyrimidine derivatives with appropriate esterification agents. One common method involves the reaction of 3-oxo-3-(pyrimidin-5-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate enzymatic reactions, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications where pyrimidine derivatives are preferred.

Properties

IUPAC Name

methyl 3-oxo-3-pyrimidin-5-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)2-7(11)6-3-9-5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYDMXDJXUEFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add a 25 wt % solution of sodium methoxide in methanol (4.5 mL, 19.8 mmol) to toluene (40 mL) and heat to 85° C. under N2. Dissolve pyrimidine-5-carboxylic acid ethyl ester (2.0 g, 13.2 mmol) in EtOAc (2.1 mL) and add dropwise to the toluene solution. Heat the reaction mixture for 1 h, then add a suspension of sodium methoxide (715 mg, 13.2 mmol) in EtOAc (15 mL) dropwise. Heat the reaction mixture at 85° C. overnight, then cool to RT and pour into a solution of glacial acetic acid (12 mL) and water. (50 mL). After stirring for 1 h at RT, extract with EtOAc (3×100 mL). Wash the organic phase with brine (200 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to give the title compound as a mixture of tautomers: 1H NMR (300 MHz, CDCl3) enol form δ 12.43 (s, 1H), 9.26 (s, 1H), 9.10 (s, 2H), 5.76 (s, 1H), 3.86 (s, 3H); keto form δ 9.42 (s, 1H), 9.30 (s, 2H), 4.06 (s, 3H), 3.74 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Name
sodium methoxide
Quantity
715 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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